

# Unveiling the Solid State: A Technical Guide to N-Methylacetanilide Crystal Structure Analysis

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## Compound of Interest

Compound Name: *N-Methylacetanilide*

Cat. No.: *B189316*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure analysis of **N-Methylacetanilide**, a compound of interest in pharmaceutical and chemical research. While a complete, publicly available crystal structure of **N-Methylacetanilide** is not readily accessible, this document leverages the detailed crystallographic data of its close structural analog, Acetanilide, to illustrate the principles and methodologies of crystal structure determination. This guide offers a comprehensive overview of the experimental protocols involved and presents key structural parameters in a clear, tabular format for easy reference and comparison.

## Introduction to Crystal Structure Analysis

Single-crystal X-ray diffraction (XRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid.<sup>[1]</sup> By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can determine bond lengths, bond angles, and other crucial geometric parameters. This information is fundamental to understanding a molecule's physical and chemical properties, its potential interactions with other molecules, and its behavior in a solid-state formulation.

**N-Methylacetanilide**, a derivative of acetanilide, is known to crystallize in an orthorhombic system. Understanding its crystal packing and molecular conformation is vital for applications in drug development, where solid-state properties can significantly influence bioavailability, stability, and manufacturability.

# Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a crystal structure through single-crystal XRD follows a well-defined workflow, from crystal growth to data analysis and structure refinement. The following protocol is a representative example for a small organic molecule like Acetanilide, which is highly relevant for the study of **N-Methylacetanilide**.

## Crystallization

High-quality single crystals are a prerequisite for successful XRD analysis. For small organic molecules, several crystallization techniques can be employed:

- **Slow Evaporation:** A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration promotes the formation of well-ordered crystals.
- **Vapor Diffusion:** A solution of the compound is placed in a small, open container within a larger sealed vessel containing a more volatile solvent in which the compound is less soluble. Slow diffusion of the precipitant vapor into the solution induces crystallization.
- **Cooling:** A saturated solution of the compound at an elevated temperature is slowly cooled, reducing the solubility and leading to crystal growth.

For Acetanilide, suitable crystals have been grown by vacuum sublimation.<sup>[2]</sup>

## Data Collection

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled to a low temperature (e.g., 113 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure determination.<sup>[2]</sup>

The diffractometer rotates the crystal while irradiating it with monochromatic X-rays. A detector records the positions and intensities of the diffracted X-ray beams. A complete dataset is collected by systematically rotating the crystal through all possible orientations.

## Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal (space group). The initial atomic positions are determined using direct methods or Patterson methods. This initial model is then refined using least-squares methods, which adjust the atomic coordinates and thermal parameters to achieve the best possible agreement between the observed and calculated diffraction patterns.<sup>[3]</sup>

The quality of the final structure is assessed by various metrics, including the R-factor, which indicates the level of agreement between the experimental data and the crystallographic model.

## Crystallographic Data of Acetanilide (A Structural Analog)

The following tables summarize the crystallographic data for Acetanilide, as determined by X-ray diffraction. This data provides a valuable reference for understanding the expected structural parameters of **N-Methylacetanilide**.

Table 1: Crystal Data and Structure Refinement for Acetanilide

Parameter	Value (Brown & Corbridge, 1954)[4]	Value (Wasserman et al., 1985)[2]
Empirical formula	C <sub>8</sub> H <sub>9</sub> NO	C <sub>8</sub> H <sub>9</sub> NO
Formula weight	135.16 g/mol	135.2 g/mol
Temperature	Room Temperature	113 K
Wavelength	Not specified	0.71069 Å
Crystal system	Orthorhombic	Orthorhombic
Space group	Pbca	Pbca
Unit cell dimensions		
a	19.640 Å	19.509(11) Å
b	9.483 Å	9.364(8) Å
c	7.979 Å	7.778(10) Å
α, β, γ	90°	90°
Volume	1485.8 Å <sup>3</sup>	1421.0 Å <sup>3</sup>
Z	8	8
Density (calculated)	1.207 g/cm <sup>3</sup>	1.264 g/cm <sup>3</sup>
Final R indices	Not specified	R = 0.033 for 1301 observed reflections

Table 2: Selected Bond Lengths and Angles for Acetanilide (at 113 K)[2]

Bond/Angle	Length (Å) / Angle (°)
C-O	1.234(2)
N-C(carbonyl)	1.353(2)
N-C(phenyl)	1.425(2)
C(carbonyl)-C(methyl)	1.498(3)
Angles	
O-C-N	124.0(2)
O-C-C(methyl)	121.5(2)
N-C-C(methyl)	114.5(2)
C(carbonyl)-N-C(phenyl)	129.2(2)

## Visualization of the Experimental Workflow

The following diagram illustrates the key stages in the experimental workflow for crystal structure analysis.

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

## Conclusion

The crystal structure analysis of **N-Methylacetanilide** is a critical step in its characterization for various scientific and industrial applications. While a dedicated crystallographic study for this specific compound is not readily available in the public domain, the detailed analysis of its close analog, Acetanilide, provides a robust framework for understanding its expected solid-state properties. The experimental protocols and crystallographic data presented in this guide serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling a deeper understanding of the molecular architecture of this important class of compounds.

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